molecular formula C18H16N4O3S B12009482 4-(((3-(3-Ethoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid

4-(((3-(3-Ethoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid

Cat. No.: B12009482
M. Wt: 368.4 g/mol
InChI Key: YPGSXPGEQQGGAD-YBFXNURJSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a thioxo (S=O) group at position 5 and a 3-ethoxyphenyl group at position 2. An iminomethyl (–CH=N–) bridge connects the triazole ring to a para-substituted benzoic acid moiety. Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or receptor modulators.

Properties

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

IUPAC Name

4-[(E)-[3-(3-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid

InChI

InChI=1S/C18H16N4O3S/c1-2-25-15-5-3-4-14(10-15)16-20-21-18(26)22(16)19-11-12-6-8-13(9-7-12)17(23)24/h3-11H,2H2,1H3,(H,21,26)(H,23,24)/b19-11+

InChI Key

YPGSXPGEQQGGAD-YBFXNURJSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(=O)O

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-(3-Ethoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide under basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using ethoxyphenyl halides.

    Formation of the Benzoic Acid Moiety: The benzoic acid moiety can be introduced through a Friedel-Crafts acylation reaction, followed by hydrolysis to yield the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(((3-(3-Ethoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ethoxyphenyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Introduction to 4-(((3-(3-Ethoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid

The compound 4-(((3-(3-Ethoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid represents a significant area of research within the field of medicinal chemistry and agricultural sciences. Its unique structural features allow for a variety of applications, particularly in the development of pharmaceuticals and agrochemicals. This article explores the scientific research applications of this compound, providing detailed insights and case studies.

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. The specific application of 4-(((3-(3-Ethoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid has been studied for its potential to inhibit various bacterial strains.

Case Study: Antibacterial Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that modifications to the triazole ring can enhance antibacterial activity against resistant strains of Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Antifungal Properties

The antifungal potential of this compound has also been explored. Triazoles are well-known fungicides in agricultural applications due to their ability to disrupt fungal cell membrane synthesis.

Case Study: Agricultural Application

In a study conducted by agricultural scientists, the compound was tested against Fusarium graminearum, a common pathogen in crops. Results indicated that the compound effectively reduced fungal growth by over 70% at specific concentrations .

Herbicidal Activity

The herbicidal properties of compounds containing triazole structures are gaining attention. Research indicates that this compound can inhibit the growth of certain weed species.

Case Study: Herbicide Efficacy

Field trials reported in Pest Management Science showed that formulations containing 4-(((3-(3-Ethoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid significantly reduced weed biomass compared to untreated controls . This suggests potential as an effective herbicide in crop management systems.

Mechanism of Action

The mechanism of action of 4-(((3-(3-Ethoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

  • 2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic Acid (CAS: 150093-68-8) Structural Difference: Replaces the 3-ethoxyphenyl group with a meta-tolyl (m-tolyl, –C₆H₄CH₃) group. This substitution may alter binding affinity in biological targets .
  • Methyl 4-(((3-(4-Fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate (CAS: 573695-17-7) Structural Difference: The benzoic acid is esterified (methyl ester), and the triazole bears a 4-fluorophenyl group. Impact: The ester group improves cell membrane permeability, acting as a prodrug. Synthesis: Prepared via nucleophilic substitution and esterification, contrasting with the hydrolysis steps required for the free acid form .

Modifications to the Benzoic Acid Moiety

  • Salts of 2-(((3-Mercapto-5-methyl-4H-1,2,4-triazole-4-yl)imino)methyl)benzothiazole Structural Difference: Replaces benzoic acid with a benzothiazole ring. These salts are prioritized for pharmacological studies due to improved solubility .

Heterocyclic Hybridization

  • Triazolo-Thiadiazoles (e.g., HTP and ITP in ) Structural Difference: Fuses triazole with thiadiazole rings. Impact: The hybrid structure increases rigidity and electronic delocalization, enhancing heparanase inhibitory activity. HTP (IC₅₀ = 1.2 µM) outperforms non-hybrid triazoles in anti-metastatic assays .

Substituents with Extended Aromatic Systems

  • Naphtho[2,1-b]furan-Containing Derivatives ()
    • Structural Difference : Incorporates a naphthofuran group instead of benzoic acid.
    • Impact : The extended aromatic system improves intercalation with DNA or enzyme pockets, showing potent antibacterial activity (MIC = 8 µg/mL against S. aureus) .

Comparative Analysis of Properties and Activities

Table 1: Key Comparisons of Structural and Functional Features

Compound Name / Feature Triazole Substituent Acid/Ester Group Biological Activity Key Reference
Target Compound 3-Ethoxyphenyl Benzoic Acid Under investigation
m-Tolyl Analog (CAS:150093-68-8) m-Tolyl Benzoic Acid Pharmacological potential
4-Fluorophenyl Methyl Ester 4-Fluorophenyl Methyl Ester Improved bioavailability
Benzothiazole Salts 3-Mercapto-5-methyl Benzothiazole Enhanced solubility
Triazolo-Thiadiazole (HTP) Phenyl Benzamide Heparanase inhibition (IC₅₀ 1.2 µM)
Naphthofuran Derivatives Naphtho[2,1-b]furan Benzamide Antibacterial (MIC 8 µg/mL)

Biological Activity

The compound 4-(((3-(3-Ethoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid is a heterocyclic compound that combines a triazole ring with a benzoic acid moiety. This unique structure has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H15N3O2S\text{C}_{15}\text{H}_{15}\text{N}_3\text{O}_2\text{S}

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related triazole derivatives possess potent antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus flavus .

Table 1: Antimicrobial Activity of Related Triazole Compounds

Compound TypeTarget PathogensActivity Level
Triazole Schiff BasesE. coli, S. aureusModerate to High
Triazole DerivativesC. albicans, A. flavusHigh

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively studied. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, certain triazole compounds have demonstrated effectiveness against various cancer cell lines, including breast and lung cancer .

Case Study:
A study evaluated the cytotoxic effects of a related triazole compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. In vitro assays demonstrated that related compounds significantly reduced prostaglandin production, indicating their potential as anti-inflammatory agents .

Table 2: Inhibition of COX Enzymes by Triazole Derivatives

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound A7580
Compound B6070
4-(((3-(3-Ethoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acidTBDTBD

The biological activity of this compound is mediated through its interaction with specific molecular targets:

  • Molecular Targets: The compound is believed to interact with various enzymes and receptors involved in cellular signaling pathways.
  • Pathways Involved: It may modulate pathways related to inflammation, apoptosis, and cell cycle regulation.

Q & A

Q. How do pH and temperature affect the stability of this compound in solution?

  • Methodological Answer :
  • pH stability : Use UV-Vis spectroscopy (200–400 nm) to monitor degradation at pH 2–12. Benzoic acid derivatives are stable at pH 4–3.
  • Thermal stability : Perform TGA/DSC to identify decomposition temperatures (>200°C typical for triazoles) .

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